molecular formula C16H15NO2 B7505763 Azetidin-1-yl-(4-phenoxyphenyl)methanone

Azetidin-1-yl-(4-phenoxyphenyl)methanone

Cat. No.: B7505763
M. Wt: 253.29 g/mol
InChI Key: IVJZTXKLDFWFIE-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(4-phenoxyphenyl)methanone is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol . This compound features an azetidinone ring, also known as a β-lactam, a key structural motif found in a wide range of broad-spectrum antibiotics . The 4-phenoxyphenyl moiety is associated with diverse biological activities, making this hybrid compound a valuable scaffold in medicinal chemistry research . Recent scientific studies on analogous azetidinone derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains . Furthermore, structurally similar compounds have shown significant efficacy in in vitro anticancer screening against cell lines such as MCF-7, indicating potential for use in oncology research programs . The primary mechanism of action for antimicrobial azetidinones is often through the inhibition of transpeptidases, disrupting cell wall synthesis in bacteria . As a research compound, it is also a useful intermediate in organic synthesis for the preparation of more complex bioactive molecules . This product is provided with a high purity of 95% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

azetidin-1-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZTXKLDFWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenoxybenzophenone Precursors

The foundational step in this route involves synthesizing 4-phenoxybenzophenone , achieved via Fries rearrangement of phenyl benzoate derivatives. Starting with 4-phenoxyphenol (1), benzoylation with substituted benzoyl chlorides (2a–b) in the presence of 10% sodium hydroxide yields phenyl benzoates (3a–b). Subsequent Fries rearrangement using anhydrous AlCl₃ at 150–170°C produces hydroxybenzophenones (4a–b), which are critical intermediates for downstream functionalization.

Etherification and Hydrazide Formation

The hydroxy group in 4a–b undergoes etherification with ethyl chloroacetate in dry acetone, catalyzed by anhydrous K₂CO₃, to form ethyl 2-(4-benzoylphenoxy)acetates (5a–b). Hydrazinolysis of 5a–b with hydrazine hydrate in ethanol generates substituted acetohydrazides (6a–b), characterized by NH/NH₂ stretching bands at 3120–3220 cm⁻¹ in IR spectra.

Schiff Base Formation and Azetidinone Cyclization

Condensation of 6a–b with aryl aldehydes (7a–g) in ethanol under acidic conditions yields Schiff bases (8a–n). These intermediates undergo cyclization with chloroacetyl chloride in dioxane, facilitated by triethylamine, to form azetidin-2-one derivatives (9a–n). For the target compound, substituting the aryl aldehyde with a phenoxy-substituted variant directs the formation of the azetidin-1-yl-(4-phenoxyphenyl)methanone scaffold.

Key Data:

  • Reaction Yield: 65–78% for cyclization steps.

  • IR Peaks: 1655 cm⁻¹ (azetidinone C=O), 1670 cm⁻¹ (amide C=O).

  • ¹H NMR: δ 5.45 ppm (N-CH of azetidinone), δ 5.6 ppm (Cl-CH).

Staudinger Reaction for Azetidinone Synthesis

Imine Formation and β-Lactam Cyclization

This method, adapted from β-lactam antibiotic syntheses, begins with forming imines (11a–c) from 4-phenoxybenzaldehyde (10a) and 4-amino-1-benzylpiperidine. The Staudinger reaction with phenylacetic acid derivatives and triphosgene generates trans-configured azetidin-2-ones (±)-5a–e. Hydrogenolysis of the benzyl group yields free amines (±)-6a–e, which are further functionalized to introduce the phenoxyphenyl moiety.

Coupling with Phenoxy Acyl Chlorides

Reaction of amine (±)-6a with 4-phenoxybenzoyl chloride in dichloromethane, catalyzed by DMAP, produces the target compound. This step mirrors methodologies for generating ureidic derivatives in antiglaucoma agents.

Key Data:

  • Column Chromatography: Silica gel with 30% ethyl acetate/benzene.

  • Mass Spec: m/z 483 (M⁺) and 485 (M+2) for chloro-substituted analogues.

Hydrazide Intermediate-Based Cyclization

Synthesis of Phenoxyphenyl Hydrazides

Adapting protocols from antimicrobial agent studies, 4-phenoxybenzoic acid is converted to its hydrazide derivative using thionyl chloride and hydrazine hydrate. Condensation with substituted aldehydes forms Schiff bases, which are cyclized with chloroacetyl chloride and triethylamine to yield azetidin-2-ones.

Spectral Validation

  • IR: 1770–1650 cm⁻¹ (C=O stretch), 1550–1485 cm⁻¹ (aromatic C=C).

  • ¹H NMR: δ 7.0–7.8 ppm (aromatic protons), δ 5.44–5.45 ppm (azetidine CH).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Reaction Time Complexity
Fries RearrangementBenzoylation, Fries, Cyclization65–7848–72 hHigh
Staudinger ReactionImine formation, Cyclization70–8524–36 hModerate
Hydrazide CyclizationHydrazinolysis, Schiff base, Cyclization60–7036–48 hModerate

Mechanistic Insights and Optimization

Role of Catalysts and Solvents

  • AlCl₃ in Fries Rearrangement: Facilitates electrophilic acylation via Lewis acid catalysis.

  • Triethylamine in Cyclization: Neutralizes HCl, driving azetidinone ring closure.

  • Dioxane as Solvent: Enhances solubility of intermediates during cyclization.

Byproduct Management

  • Column Chromatography: Critical for isolating pure azetidinones from reaction mixtures.

  • Recrystallization: Ethanol and acetonitrile yield high-purity crystals .

Q & A

Q. What interdisciplinary approaches address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer: Pharmacokinetic studies (IV/PO administration) measure bioavailability and half-life. Tissue distribution (radiolabeled tracers) and metabolite profiling (LC-MSⁿ) identify barriers like hepatic first-pass metabolism. Co-crystallization with serum albumin assesses plasma protein binding. Adjusting logP (via substituent tuning) can improve membrane permeability .

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